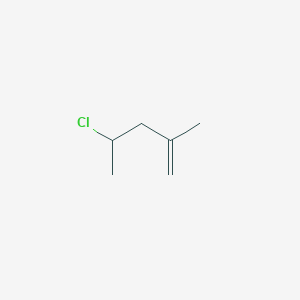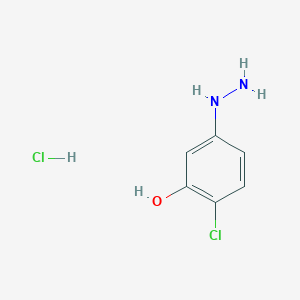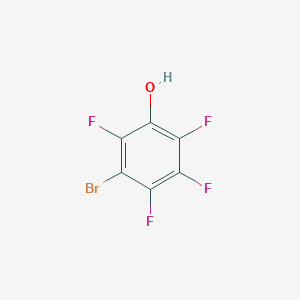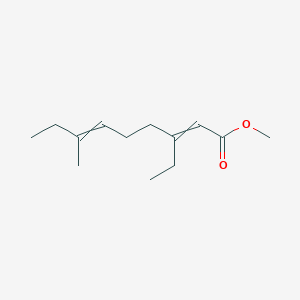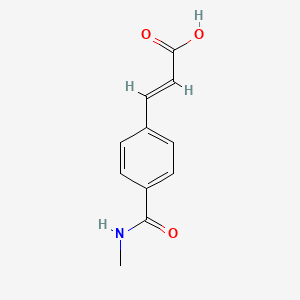
4-(Methylcarbamoyl)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving 4-(Methylcarbamoyl)cinnamic acid are not detailed in the search results, cinnamic acid derivatives have been studied for their reactivity. For instance, cinnamic acids in the metabolic systems of plants and microorganisms are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . Another study reported that recombinant GbC4H protein catalyzes the conversion of trans-cinnamic acid to p-coumaric acid .
Aplicaciones Científicas De Investigación
Anticancer Properties : Cinnamic acid derivatives have been explored for their anticancer potential. They have shown efficacy as traditional and synthetic antitumor agents, with significant interest in their antitumor effects in recent decades (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Antimicrobial Activities : These derivatives possess antioxidant, antimicrobial, and anti-cancer activities, making them valuable in food and cosmetic industries. The degree of substitution in cinnamic acid derivatives influences their antioxidant activity (Skalková & Csomorová, 2016).
Anti-Inflammatory and Cytotoxic Properties : Cinnamic acids exhibit anti-inflammatory and cytotoxic properties. Their derivatives have shown promising results in various antioxidant assays and low antitumor activity in some cell lines (Pontiki et al., 2014).
Catalytic Applications in Synthesis : Novel, mild, and biological-based nano organocatalysts with urea moiety have been synthesized, demonstrating potential industrial applications in the synthesis of cinnamic acid derivatives (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Effects on Plant Growth : Cinnamic acid has shown to influence seed germination and plant root growth, affecting metabolic processes like lignin production in plants (Salvador et al., 2013).
Protein Kinase Inhibitors : Cinnamic acid derivatives have been used in designing inhibitors of oncogenic protein kinases, contributing to cancer treatments (Mielecki & Lesyng, 2016).
Enhanced Biological Efficacy : The structural composition of cinnamic acid allows modification with various compounds, resulting in bioactive agents with enhanced efficacy in treating numerous diseases including cancer, bacterial infections, and neurological disorders (Ruwizhi & Aderibigbe, 2020).
Safety And Hazards
Direcciones Futuras
Cinnamic acid derivatives have been reported to play a significant role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . Therefore, the development of new cinnamic acid derivatives like 4-(Methylcarbamoyl)cinnamic acid could be a promising direction for future research in the field of medicinal chemistry.
Propiedades
IUPAC Name |
(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKEHKMLPTJFE-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamoyl)cinnamic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


